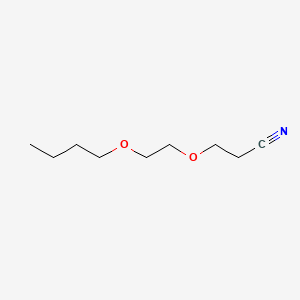
Propanenitrile, 3-(2-butoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-(2-butoxyethoxy)-: is an organic compound with the molecular formula C9H17NO2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further substituted with a butoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Propanenitrile, 3-(2-butoxyethoxy)- can be synthesized by the nucleophilic substitution of halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.
From Amides: Another method involves the dehydration of amides using phosphorus pentoxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide (HCN) to produce hydroxynitriles, which can be further processed to yield the desired nitrile.
Industrial Production Methods: The industrial production of propanenitrile, 3-(2-butoxyethoxy)- typically involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol in the presence of ammonia and oxygen can yield the nitrile along with water as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propanenitrile, 3-(2-butoxyethoxy)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this nitrile can lead to the formation of primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Propanenitrile, 3-(2-butoxyethoxy)- is used as a building block in organic synthesis. It can be used to introduce the nitrile functional group into complex molecules, which can then be further transformed into other functional groups.
Biology and Medicine: In biological research, nitriles are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals. They can be used to create compounds with potential therapeutic effects.
Industry: In the industrial sector, propanenitrile, 3-(2-butoxyethoxy)- is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of propanenitrile, 3-(2-butoxyethoxy)- involves its interaction with various molecular targets. The nitrile group is highly reactive and can participate in a variety of chemical reactions. In biological systems, nitriles can be metabolized by enzymes to produce amides or acids, which can then interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Acetonitrile (CH3CN): A simple nitrile used as a solvent in organic synthesis.
Propionitrile (CH3CH2CN): Similar to propanenitrile, 3-(2-butoxyethoxy)- but with a shorter carbon chain.
Butyronitrile (CH3CH2CH2CN): Another nitrile with a longer carbon chain.
Uniqueness: Propanenitrile, 3-(2-butoxyethoxy)- is unique due to the presence of the butoxyethoxy group, which imparts different physical and chemical properties compared to simpler nitriles. This makes it more versatile in certain applications, particularly in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
68140-96-5 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(2-butoxyethoxy)propanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-2-3-6-11-8-9-12-7-4-5-10/h2-4,6-9H2,1H3 |
Clé InChI |
OSUBSXBLNSDLKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















